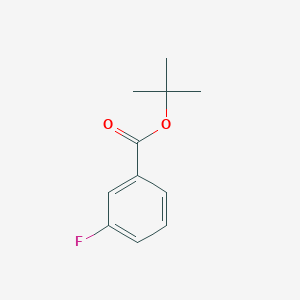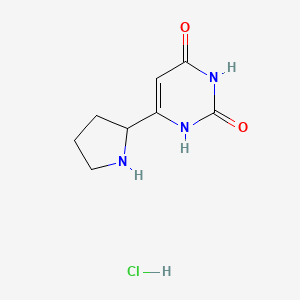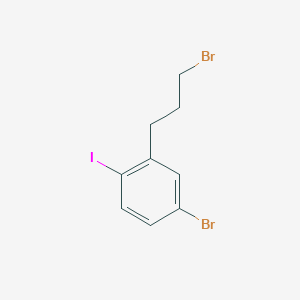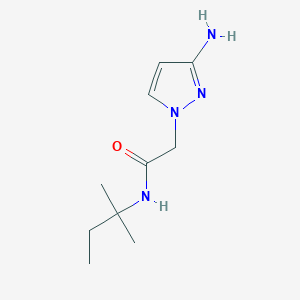
Tert-butyl 3-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-fluorobenzoate is an organic compound with the molecular formula C11H13FO2 It is a fluorinated ester, which means it contains a fluorine atom attached to a benzene ring and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl 3-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This novel protocol allows for the oxidation of the Csp3–H bond, cleavage of the C–CN bond, and formation of the C–O bond in one pot .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yields and purity of the product while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3-fluorobenzoic acid and tert-butyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters to alcohols.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield methoxy-substituted benzoates.
Hydrolysis: The major products are 3-fluorobenzoic acid and tert-butyl alcohol.
Reduction: The major product is 3-fluorobenzyl alcohol.
Aplicaciones Científicas De Investigación
Tert-butyl 3-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and fluorinated compounds.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-fluorobenzoate depends on the specific application and the target molecule. In general, the ester group can undergo hydrolysis to release the active 3-fluorobenzoic acid, which can then interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-fluorobenzoate: Similar in structure but with the fluorine atom at the para position.
Tert-butyl 3-chlorobenzoate: Contains a chlorine atom instead of fluorine.
Tert-butyl 3-bromobenzoate: Contains a bromine atom instead of fluorine.
Uniqueness
Tert-butyl 3-fluorobenzoate is unique due to the presence of the fluorine atom at the meta position, which can influence its reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.
Propiedades
Número CAS |
831-34-5 |
|---|---|
Fórmula molecular |
C11H13FO2 |
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
tert-butyl 3-fluorobenzoate |
InChI |
InChI=1S/C11H13FO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 |
Clave InChI |
ITVGDXUNRAYTFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Azadispiro[3.0.5^{5}.2^{4}]dodecanehydrochloride](/img/structure/B13473200.png)

![[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B13473214.png)


![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)


![1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13473236.png)


![1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B13473251.png)

